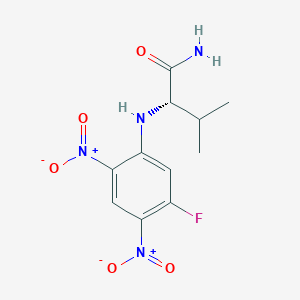![molecular formula C29H26ClNO2 B032775 1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]-1-propanon CAS No. 1258428-71-5](/img/structure/B32775.png)
1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]-1-propanon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]-1-propanone typically involves multi-step organic reactions, including halogenation, alkylation, and condensation reactions. For example, methods might employ lithiation techniques or Friedel-Crafts acylation to introduce the complex substituents onto the quinoline or phenyl rings, followed by further modifications to introduce the propanone moiety (El‐Hiti, 2003).
Molecular Structure Analysis
The molecular structure of compounds like 1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]-1-propanone is characterized using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. These studies reveal the planarity or non-planarity of the molecular framework, the orientation of substituents, and the presence of intramolecular interactions, which can significantly affect the compound's reactivity and properties (Wang, Shi, Tu, & Yao, 2004).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the presence of functional groups like the quinoline ring, the chlorophenyl group, and the propanone moiety. These functionalities can participate in various chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and cycloaddition reactions. The unique combination of these groups can lead to selective reactivity patterns, useful in synthesizing derivatives or in applications like material science (Mamedov, Polushina, Mertsalova, Nuretdinov, & Plyamovatyi, 1991).
Physical Properties Analysis
The physical properties such as melting point, boiling point, solubility, and crystal structure are crucial for the practical application of these compounds. These properties can be determined experimentally and are essential for understanding the compound's behavior in different environments and its suitability for specific applications. The polymorphism, solubility in various solvents, and thermal stability are particularly relevant for material science applications (Vogt, Williams, Johnson, & Copley, 2013).
Chemical Properties Analysis
Chemical properties, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, are pivotal for the synthesis and application of these compounds. The presence of electron-withdrawing or donating groups, such as the chloro substituent on the quinoline ring, significantly affects these properties, influencing the compound's behavior in chemical reactions and its interactions with biological molecules or materials (Nesterov, Yang, Nesterov, & Richmond, 2013).
Scientific Research Applications
Synthesis and Antimalarial Activity
A study explored the synthesis of a series of compounds including 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and their N omega-oxides, starting from substituted 1-phenyl-2-propanones. This research demonstrated significant antimalarial potency against Plasmodium berghei in mice, correlating with the size and electron donation of phenyl ring substituents. The compounds showed promising pharmacokinetic properties for potential clinical trials in humans (Werbel et al., 1986).
Pharmacokinetics and Protein Binding
Another study focused on MK-571, a compound with a similar structural motif, revealing extensive, stereoselective, and species-dependent plasma protein binding. The research highlighted the significant pharmacokinetic differences between enantiomers of MK-571 in rats, dogs, and monkeys, providing insight into the compound's metabolic and excretion profiles (Tocco et al., 1990).
Antinociceptive Effects
Research on the antinociceptive effects of MK-571 in mice, using various pain models, indicated that the compound may exert its action through opioidergic mechanisms. This suggests a potential therapeutic application of similar compounds in pain management (Gök et al., 1999).
Enzyme Inhibition
A study investigated the inhibition of microsomal monooxygenase activity by 1,3-diamino-2-propanol, a compound structurally related to the query chemical. The results supported the hypothesis that the induction of ornithine decarboxylase is necessary for the induction of microsomal monooxygenases, suggesting potential applications in modulating enzyme activity (Raunio & Pelkonen, 1979).
Memory Consolidation
A study on beta(3)-adrenoceptor agonists, including compounds structurally similar to the query chemical, showed that activation of these receptors could enhance memory consolidation in chicks. This finding indicates potential applications in cognitive enhancement or the treatment of memory disorders (Gibbs & Summers, 2001).
properties
IUPAC Name |
1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClNO2/c1-29(2,33)26-9-4-3-7-21(26)13-17-28(32)23-8-5-6-20(18-23)10-15-25-16-12-22-11-14-24(30)19-27(22)31-25/h3-12,14-16,18-19,33H,13,17H2,1-2H3/b15-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXXYWBMAWLSOS-XNTDXEJSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(=O)C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CCC(=O)C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]-1-propanon | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide](/img/structure/B32721.png)





![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide](/img/structure/B32735.png)

